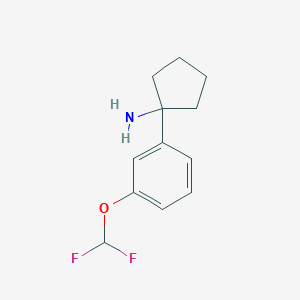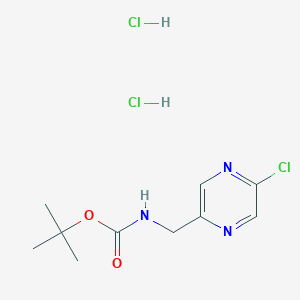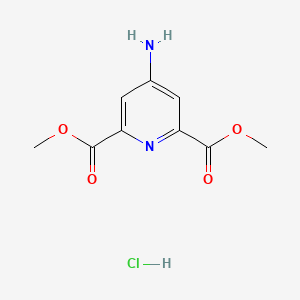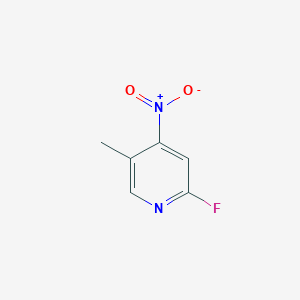
2-Fluoro-5-methyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methyl-4-nitropyridine is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2 This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a nitro group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-nitropyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 3-bromo-2-nitropyridine can react with a fluoride source such as tetrabutylammonium fluoride in a polar aprotic solvent like dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves high-temperature reactions using metal fluoride complexes. For instance, the fluorination of pyridine by aluminum fluoride and copper fluoride at temperatures between 450°C and 500°C can produce a mixture of fluorinated pyridines . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Fluoro-5-methyl-4-aminopyridine.
Oxidation: 2-Fluoro-5-carboxy-4-nitropyridine.
Scientific Research Applications
2-Fluoro-5-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique electronic properties.
Medicine: Investigated for its potential as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-nitropyridine is largely determined by its ability to participate in various chemical reactions. The presence of the fluorine atom and nitro group influences its reactivity and interaction with other molecules. For example, the electron-withdrawing nature of the fluorine atom can stabilize negative charges on the pyridine ring, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methyl-5-nitropyridine
- 2-Fluoro-5-nitropyridine
- 2,6-Difluoropyridine
Uniqueness
2-Fluoro-5-methyl-4-nitropyridine is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
2-fluoro-5-methyl-4-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 |
InChI Key |
GNFHFVLWKAAXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


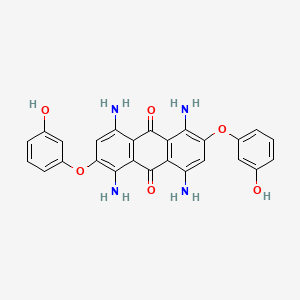
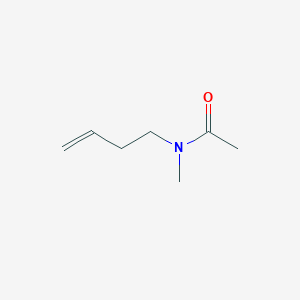

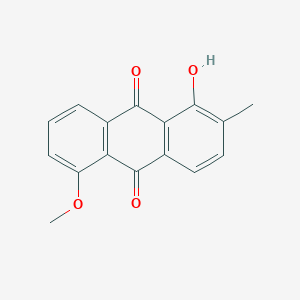
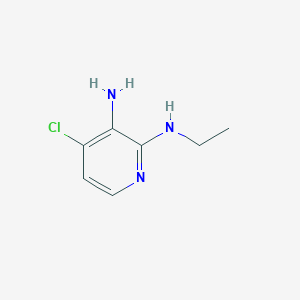
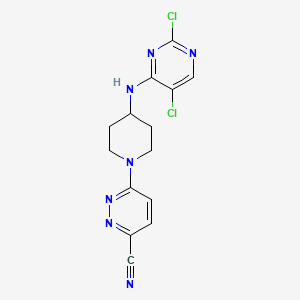
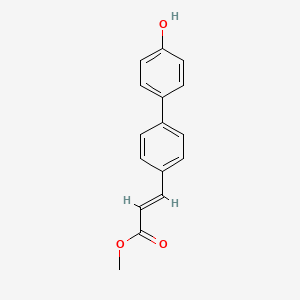

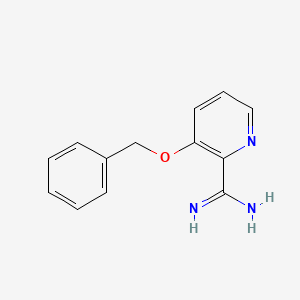
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

